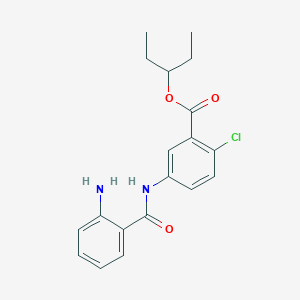
1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic aromatic compound that contains a benzimidazole ring. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to have anti-inflammatory properties, and to exhibit antibacterial and antifungal activities. This compound has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-tumor, anti-inflammatory, and antimicrobial activities. However, this compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-. One potential direction is to further investigate its mechanism of action and to identify its molecular targets. This could lead to the development of more potent and selective analogs of this compound. Another direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the synthesis of this compound could be optimized to improve its yield and purity.
Synthesemethoden
The synthesis of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- involves the condensation of 2-aminobenzimidazole with 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and to have antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
174503-67-4 |
|---|---|
Molekularformel |
C18H12BrClN2OS |
Molekulargewicht |
419.7 g/mol |
IUPAC-Name |
5-(1-bromonaphthalen-2-yl)oxy-6-chloro-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H12BrClN2OS/c1-24-18-21-13-8-12(20)16(9-14(13)22-18)23-15-7-6-10-4-2-3-5-11(10)17(15)19/h2-9H,1H3,(H,21,22) |
InChI-Schlüssel |
OJQYWUNNGYNTPL-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br |
Kanonische SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br |
Andere CAS-Nummern |
174503-67-4 |
Synonyme |
5-((1-Bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-1H-benzimidazo le |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)









![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)